3,5-Dichloro-2,4-difluorobenzyl alcohol
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Overview
Description
3,5-Dichloro-2,4-difluorobenzyl alcohol: is a chemical compound with the molecular formula C7H4Cl2F2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,4-difluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes the chlorination of 2,4-difluorobenzyl alcohol to introduce chlorine atoms at the 3 and 5 positions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,4-difluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Different alcohol derivatives
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dichloro-2,4-difluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4-difluorobenzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- 3,5-Difluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Comparison: Compared to similar compounds, 3,5-Dichloro-2,4-difluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and stability. These properties make it more versatile for various applications in research and industry.
Properties
IUPAC Name |
(3,5-dichloro-2,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-3(2-12)6(10)5(9)7(4)11/h1,12H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZADMNJXTHWBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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